molecular formula C23H29NO5 B14928246 Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B14928246
M. Wt: 399.5 g/mol
InChI Key: WOUPGMNLELSCAM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a dimethoxyphenyl group, and an ethyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine and glacial acetic acid under reflux conditions. The intermediate product is then subjected to further reactions, including hydrogenation and cyclization, to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the ester group.

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its complex structure, which combines a quinoline core with a dimethoxyphenyl group and an ethyl ester

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives and features a complex structure that includes:

  • Molecular Formula : C23H29NO5
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 2829359

The presence of methoxy groups in the phenyl ring is believed to enhance its biological activity.

Antimalarial Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives as antimalarial agents. The compound has shown promising results against Plasmodium falciparum, with effective concentrations (EC50) reported below 100 nM in various assays. The structure-activity relationship indicates that modifications at the 2-, 3-, and 4-positions of the phenyl group can significantly influence potency against different strains of the malaria parasite .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various models. In vitro studies demonstrated that it can scavenge free radicals effectively. For instance, derivatives similar to this compound exhibited antioxidant activities ranging from 75% to 98% at specific concentrations .

Antibacterial Activity

This compound has also been tested for antibacterial properties. In vitro evaluations against Escherichia coli and Bacillus subtilis revealed significant growth inhibition. The compound's effectiveness varies with structural modifications; for example, certain derivatives showed enhanced antibacterial activity compared to others .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline core may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways of pathogens.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in bacterial cells leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the quinoline ring are crucial for enhancing biological activity. For instance:

Substituent Position Effect on Activity
2 or 3 on Phenyl RingIncreased antimalarial potency
Methoxy GroupsEnhanced antioxidant activity
Alkyl Chain VariationsInfluence on solubility and bioavailability

Case Studies

  • Antimalarial Efficacy : In a study involving multiple hexahydroquinoline derivatives including this compound, compounds were screened against various P. falciparum strains. Results indicated that modifications at the methoxy positions significantly improved efficacy against resistant strains .
  • Antioxidant and Antibacterial Studies : A comprehensive evaluation of synthesized derivatives showed that those with additional hydroxyl groups exhibited superior antioxidant properties and enhanced antibacterial effects compared to their counterparts lacking such modifications .

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO5/c1-7-29-22(26)18-13(2)24-15-11-23(3,4)12-16(25)20(15)19(18)14-9-8-10-17(27-5)21(14)28-6/h8-10,19,24H,7,11-12H2,1-6H3

InChI Key

WOUPGMNLELSCAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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